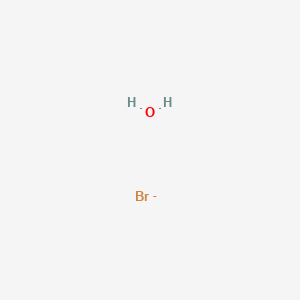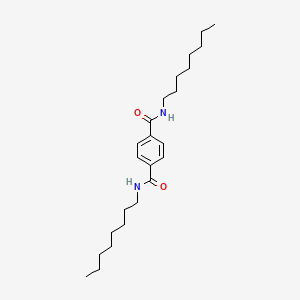
1-N,4-N-dioctylbenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-dioctylbenzene-1,4-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two octyl groups attached to the nitrogen atoms of a benzene-1,4-dicarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-dioctylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with octylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-N,4-N-dioctylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-N,4-N-dioctylbenzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems, particularly in the formation of nanoparticles for targeted drug delivery.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-dioctylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalysis and material science applications .
Comparación Con Compuestos Similares
- 1-N,4-N-dioctylbenzene-1,4-dicarboxamide
- N,N’-dioctyl-1,4-benzenedicarboxamide
- N,N’-dihexyl-1,4-benzenedicarboxamide
Comparison: this compound stands out due to its longer alkyl chains, which impart unique solubility and hydrophobic properties. This makes it particularly useful in applications requiring enhanced compatibility with non-polar solvents and materials. Compared to its shorter-chain analogs, it offers improved performance in the formation of stable complexes and in applications such as plasticizers and specialty polymers .
Propiedades
Número CAS |
42478-58-0 |
|---|---|
Fórmula molecular |
C24H40N2O2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
1-N,4-N-dioctylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-19-25-23(27)21-15-17-22(18-16-21)24(28)26-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
QQTLLDLALULKPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
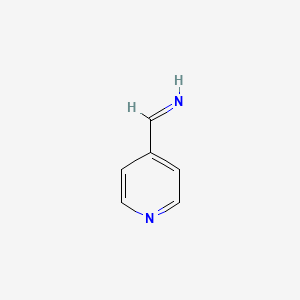

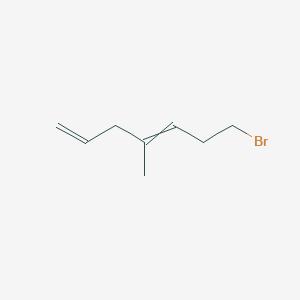
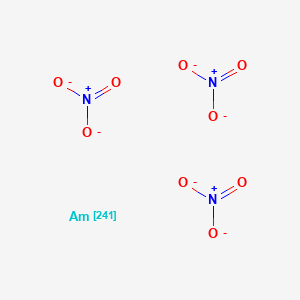

![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

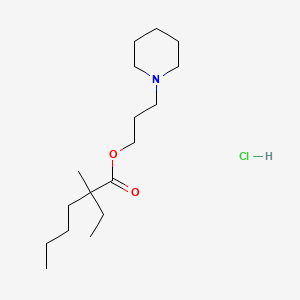
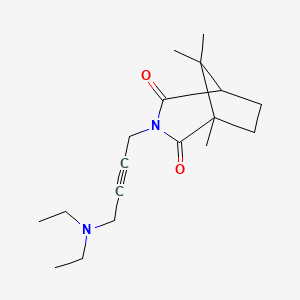
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
